molecular formula C20H29N3O5S B2814888 N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-62-9

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2814888
CAS No.: 872862-62-9
M. Wt: 423.53
InChI Key: DSZWBORXEWAMTH-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a cyclohexyl group, a tosyl-protected oxazinan ring, and an oxalamide moiety, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The tosyl group is introduced to protect the oxazinan ring during subsequent reactions. The cyclohexyl group is then attached to the nitrogen atom of the oxalamide moiety through a series of nucleophilic substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to scale up the synthesis process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound

Scientific Research Applications

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for drug delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and tosyl-protected oxazinan compounds. Examples include:

  • N1-cyclohexyl-N2-(tosylmethyl)oxalamide
  • N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)ethyl)oxalamide

Uniqueness

N1-cyclohexyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-15-8-10-17(11-9-15)29(26,27)23-12-5-13-28-18(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h8-11,16,18H,2-7,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZWBORXEWAMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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